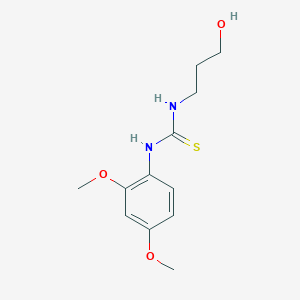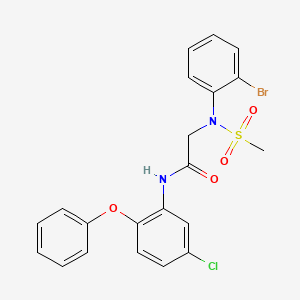![molecular formula C15H21N3O4 B4760720 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4760720.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide
Descripción general
Descripción
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is synthesized through a multi-step process that involves the reaction of tert-butylbenzoyl chloride with hydrazine hydrate, followed by the reaction with 2-hydroxyethylamine and acetic anhydride.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide involves the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has been shown to exhibit biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival. It has also been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential as an anticancer agent. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
One limitation of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells, but its toxicity in normal cells is not well-understood. Further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide. One direction is to further investigate the mechanism of action of the compound and its potential as an anticancer agent. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has potential applications in biomedical research, particularly in the field of cancer research. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Propiedades
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)11-6-4-10(5-7-11)12(20)17-18-14(22)13(21)16-8-9-19/h4-7,19H,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMHGWKKXBCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)

![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)



![N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4760726.png)
![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)